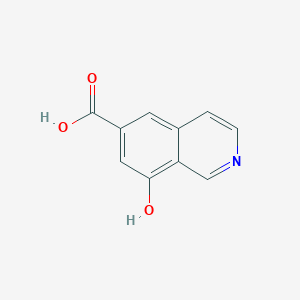
8-Hydroxyisoquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyisoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The hydroxyl group is attached to the 8th position, and the carboxylic acid group is attached to the 6th position of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyisoquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . This reaction typically yields the desired product in good amounts (61-79%).
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required purity and quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyisoquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyisoquinoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Hydroxyisoquinoline-6-carboxylic acid involves its ability to chelate metal ions, inhibit enzymes, and interact with various molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, allowing the compound to bind to specific proteins and enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A closely related compound with similar biological activities, including antimicrobial and anticancer properties.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with similar chemical properties and applications.
Uniqueness
8-Hydroxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
8-hydroxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-7(10(13)14)3-6-1-2-11-5-8(6)9/h1-5,12H,(H,13,14) |
InChI-Schlüssel |
GDELYXYIVLELCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C(C=C(C=C21)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















